4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid
CAS No.: 741729-15-7
Cat. No.: VC4988621
Molecular Formula: C14H16N2O5S
Molecular Weight: 324.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 741729-15-7 |
|---|---|
| Molecular Formula | C14H16N2O5S |
| Molecular Weight | 324.35 |
| IUPAC Name | (E)-4-[4-(benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C14H16N2O5S/c17-13(6-7-14(18)19)15-8-10-16(11-9-15)22(20,21)12-4-2-1-3-5-12/h1-7H,8-11H2,(H,18,19)/b7-6+ |
| Standard InChI Key | HAHZRPHGEPKIEE-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C(=O)C=CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Introduction
4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid is a chemical compound with the CAS number 741729-15-7. It belongs to a class of compounds that incorporate both piperazine and benzenesulfonyl groups, which are commonly found in pharmaceuticals and chemical research due to their potential biological activities.
Synthesis
The synthesis of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid typically involves the reaction of piperazine derivatives with benzenesulfonyl chloride, followed by further modification to introduce the oxobut-2-enoic acid moiety. This process requires careful control of reaction conditions to achieve the desired product.
Chemical Reactions
This compound can participate in various chemical reactions, such as esterification and amidation, due to its carboxylic acid group. These reactions can be used to modify its structure for specific applications.
Hazard Information
-
Signal Word: Warning
-
Hazard Statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation).
-
Precautionary Statements: P261 (avoid breathing dust), P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/eye protection), P301+P312 (if swallowed: call a poison center or doctor/physician if you feel unwell), P302+P352 (if on skin: wash with plenty of soap and water), P304+P340 (if inhaled: remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (call a poison center or doctor/physician if you feel unwell), P330 (rinse mouth), P332+P313 (if skin irritation occurs: get medical advice/attention), P337+P313 (if eye irritation persists: get medical advice/attention), P362 (take off contaminated clothing), P403+P233 (store in a well-ventilated place. Keep container tightly closed), P405 (store locked up), P501 (dispose of contents/container to an approved waste disposal plant).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume